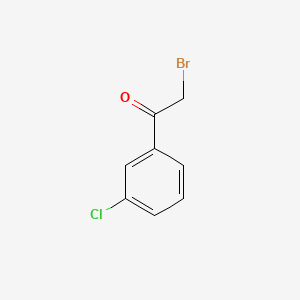

2-Bromo-1-(3-chlorophenyl)ethanone

Beschreibung

2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2) is a brominated aromatic ketone with the molecular formula C₈H₆BrClO (MW: 233.49 g/mol). It is widely employed as a pharmaceutical intermediate and synthon in organic synthesis due to its reactivity at the α-carbon position . Key synonyms include 2-Bromo-3′-chloroacetophenone and Ethanone, 2-bromo-1-(3-chlorophenyl)- . Its structure features a bromine atom at the α-position and a 3-chlorophenyl group, which influence its electronic and steric properties, making it versatile in nucleophilic substitution and cyclization reactions .

Eigenschaften

IUPAC Name |

2-bromo-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRURZDIOVSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194000 | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

41011-01-2 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41011-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041011012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-CHLOROPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62718DTBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39.5-40 °C | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biologische Aktivität

2-Bromo-1-(3-chlorophenyl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C8H6BrClO

- Molecular Weight : 233.49 g/mol

- CAS Number : 2631-72-3

Synthesis

The synthesis of this compound typically involves the bromination of 1-(3-chlorophenyl)ethanone. The reaction conditions often include the use of potassium carbonate in acetone, yielding a product with a high purity level. For example, one study reported a yield of 77% under optimized conditions .

Anticoagulant Properties

One of the notable biological activities of this compound is its potential as an anticoagulant. Research indicates that compounds with similar structures can inhibit thrombin, a key enzyme in the coagulation cascade. Thrombin promotes fibrin formation and platelet aggregation, thus playing a critical role in hemostasis . The inhibition of thrombin can lead to therapeutic applications in managing thrombotic disorders.

Enzyme Inhibition

Studies have shown that various derivatives of halogenated phenyl ethanones exhibit enzyme inhibition properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit serine proteases, including thrombin and factor Xa, which are crucial in blood coagulation pathways . These findings suggest that this compound may share similar inhibitory effects.

Study on Thrombin Inhibition

A significant study investigated the anticoagulant effects of benzoxazole derivatives, which include compounds structurally related to this compound. These compounds demonstrated effective inhibition of thrombin activity in vitro, suggesting their potential as therapeutic agents for cardiovascular diseases associated with clotting disorders .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted on compounds similar to this compound to assess their absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding the viability of these compounds as drug candidates. The findings indicated favorable pharmacokinetic profiles for some derivatives, which could translate into clinical efficacy .

Data Table: Biological Activities and Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.49 g/mol |

| Anticoagulant Activity | Yes (inhibits thrombin) |

| Synthesis Yield | 77% (with potassium carbonate) |

| CAS Number | 2631-72-3 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-1-(3-chlorophenyl)ethanone is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential biological activities, including anti-inflammatory and analgesic properties.

Case Study: Synthesis of β-Adrenoceptor Agonists

Ni et al. (2012) demonstrated the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol from a related compound, which serves as a precursor for β-adrenoceptor agonists. This study highlights the compound's role as an essential building block in drug development.

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in nucleophilic substitution reactions and the formation of enantiomerically pure compounds.

Case Study: Enantiomerically Pure Compounds

Zhang et al. (2014) developed a seven-step procedure to synthesize enantiomerically pure compounds starting from this compound. This method showcased the compound's versatility and efficiency in producing high-purity products at scale.

Computational Chemistry

Recent studies have employed computational methods to analyze the reactivity and interaction mechanisms of this compound.

Case Study: Nucleophilic Substitution Reactions

Erdogan & Erdoğan (2019) conducted Density Functional Theory (DFT) calculations to investigate nucleophilic substitution reactions involving this compound. Their findings provided insights into the electronic properties and reaction pathways, contributing to a better understanding of its chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with selected analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-1-(3-chlorophenyl)ethanone | 41011-01-2 | C₈H₆BrClO | 233.49 | Not reported | 3-Cl, α-Br |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | C₈H₆BrClO | 233.49 | Not reported | 4-Cl, α-Br |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C₉H₉BrO₂ | 245.07 | Not reported | 4-OCH₃, α-Br |

| 2-Bromo-3′-chloropropiophenone | 34911-51-8 | C₉H₈BrClO | 247.52 | Not reported | 3-Cl, α-Br, propanone backbone |

| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 53631-13-3 | C₈H₅BrCl₂O | 268.39 | Not reported | 2,4-diCl, α-Br |

Key Observations :

- Substituent Position : The position of the chloro group (e.g., 3-Cl vs. 4-Cl) affects electronic properties. The 3-chloro derivative exhibits meta-directing effects, while the 4-chloro derivative is para-directing, influencing reactivity in electrophilic substitutions .

- Functional Groups : Methoxy groups (e.g., in 4-methoxyphenyl derivatives) enhance electron density via resonance, increasing solubility in polar solvents compared to halogenated analogs .

Vorbereitungsmethoden

Bromination of 3-Chloroacetophenone

The primary and most common route to synthesize 2-Bromo-1-(3-chlorophenyl)ethanone is the bromination of 3-chloroacetophenone at the alpha position of the ketone. This method exploits the reactivity of the alpha hydrogen adjacent to the carbonyl group, which can be substituted by bromine under controlled conditions.

Typical Procedure:

- Starting material: 3-chloroacetophenone

- Brominating agent: Molecular bromine (Br2) or bromine sources such as N-bromosuccinimide (NBS)

- Solvent: Often acetic acid, chloroform, or carbon tetrachloride

- Conditions: Controlled temperature (0-25°C) to avoid polybromination or side reactions

The reaction proceeds via enol or enolate intermediate formation, which reacts with bromine to give the alpha-bromoketone.

One-Pot Synthesis from Secondary Alcohols Using Ammonium Bromide and Oxone

A novel and versatile one-pot method has been reported for synthesizing alpha-bromoketones, including derivatives structurally similar to this compound, starting from secondary alcohols. This method employs ammonium bromide as the bromine source and Oxone (potassium peroxymonosulfate) as an oxidant.

Key Features:

- Secondary alcohol corresponding to the ketone precursor is oxidized and brominated in situ.

- Mild reaction conditions, avoiding the use of elemental bromine.

- High selectivity and yields.

- Environmentally friendly oxidant (Oxone).

Reaction Scheme:

Secondary alcohol + NH4Br + Oxone → alpha-bromoketone

This method has been demonstrated for various substituted phenyl ethanones, including halogenated analogs, with detailed spectroscopic characterization confirming product identity.

Comparative Preparation Data for Related Alpha-Bromoketones

The synthesis and characterization of various alpha-bromoketones with different substituents on the phenyl ring have been reported, providing insights into the influence of substituents on reaction conditions and yields.

| Compound Name | Melting Point (°C) | Key Spectroscopic Data (1H NMR, CDCl3) | Notes |

|---|---|---|---|

| This compound | Not explicitly given | Expected similar to 2-Bromo-1-(4-chlorophenyl)ethanone: 7.9-7.4 ppm aromatic, 4.4 ppm (s, 2H, CH2Br) | Bromination of 3-chloroacetophenone |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 94-95 | δ 7.93 (d, 2H), 7.47 (d, 2H), 4.41 (s, 2H) | Reference compound for halogen effect |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 46-47 | δ 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) | Fluorine substitution alters electronics |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 91-92 | δ 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H) | Nitro group affects reactivity |

Data adapted from spectroscopic studies on alpha-bromoketones synthesized via ammonium bromide/Oxone method and classical bromination.

Detailed Research Findings on Preparation

- The ammonium bromide/Oxone method provides a greener alternative to classical bromination, eliminating the need for hazardous bromine gas and reducing side reactions.

- The reaction proceeds efficiently at room temperature with good yields (typically 70-90%) for a variety of substituted phenyl ethanones.

- The presence of electron-withdrawing groups such as chlorine on the phenyl ring, as in 3-chlorophenyl, influences the reaction rate and selectivity, often requiring slight optimization of reaction time and reagent stoichiometry.

- Spectroscopic data (1H NMR, 13C NMR, IR) confirm the formation of the alpha-bromoketone with characteristic signals: methylene protons adjacent to bromine appear as singlets around 4.4 ppm; carbonyl carbons resonate near 190 ppm in 13C NMR.

- The method is scalable and suitable for preparing this compound for further synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Bromination | 3-Chloroacetophenone | Br2 or NBS | 0-25°C, solvent (AcOH, CCl4) | Simple, well-established | Uses hazardous bromine, side reactions possible |

| One-Pot Ammonium Bromide/Oxone | Secondary alcohol precursor | NH4Br + Oxone | Room temperature, aqueous-organic | Environmentally friendly, mild, selective | Requires precursor alcohol, reagent optimization needed |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-1-(3-chlorophenyl)ethanone, and how are they determined experimentally?

- Answer : The compound is a solid powder with a melting point of 128°C and a molar mass of 231.04 g/mol . Characterization typically involves:

- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods.

- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 231.04) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons and bromine/chlorine coupling patterns) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Critical precautions include:

- Respiratory Protection : NIOSH/MSHA or EN149-certified respirators to avoid inhalation .

- Skin and Eye Protection : Chemically resistant gloves (e.g., nitrile) and OSHA-compliant safety goggles .

- Ventilation : Use fume hoods to mitigate vapor exposure during synthesis .

Q. How is this compound synthesized, and what reagents are typically employed?

- Answer : A common method involves bromination of 1-(3-chlorophenyl)ethanone:

- Reagents : Bromine (Br₂) in chloroform (CHCl₃) at room temperature .

- Workup : Post-reaction washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to remove excess Br₂), followed by recrystallization from diethyl ether .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound and its isomers?

- Answer : Regioselectivity depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) direct bromination to the para position. Computational tools (Chem3D Pro) predict atomic charges to optimize reaction pathways .

- Isomer Differentiation : HPLC or GC-MS distinguishes ortho, meta, and para isomers (e.g., 2-Bromo-1-(2-chlorophenyl)ethanone vs. 3-chloro derivative) .

Q. What analytical strategies are effective in identifying byproducts or degradation products during the synthesis of this compound?

- Answer : Advanced techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Detects trace impurities (e.g., dibrominated byproducts) .

- Fragmentation Modeling : Chem3D Pro software predicts fragmentation pathways, aiding in MS data interpretation .

- X-ray Crystallography : Resolves crystal structures to confirm regiochemistry .

Q. How is this compound utilized in agrochemical or pharmaceutical intermediate synthesis?

- Answer : Applications include:

- Insecticide Development : As a precursor to Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a key intermediate in anthranilamide insecticides .

- Medicinal Chemistry : Reacts with hydrazinecarbothioamides to form thiazoline derivatives with antimicrobial or antitumor activity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : Stability is influenced by:

- Light Sensitivity : Store in amber glass bottles to prevent photodegradation .

- Moisture Control : Use desiccants in airtight containers, as hydrolysis may generate HBr .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.